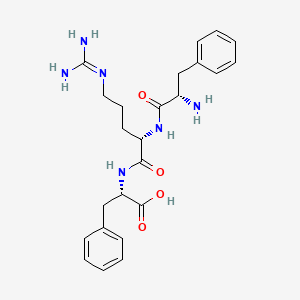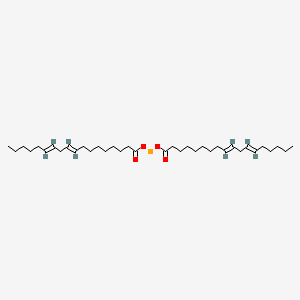
2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine
Übersicht
Beschreibung
2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a heterocyclic aromatic compound that contains a pyridine ring and a fluorophenyl group. The synthesis of this compound is relatively simple and can be achieved through a few different methods.
Wissenschaftliche Forschungsanwendungen
Drug Design and Development
Boronic acids and their derivatives: are pivotal in the design of new drugs due to their unique reactivity and biological significance . The compound , with its boronic ester-like structure, could be a potential candidate for neutron capture therapy (NCT), a targeted cancer treatment. Its fluorophenyl group may enhance cell membrane permeability, making it a valuable moiety in pharmacokinetics.
Drug Delivery Systems
The hydroxymethyl group present in the compound provides a functional handle for conjugation, making it suitable for drug delivery applications . It can be used to modify the solubility or release profile of a drug, potentially improving its therapeutic index.
Organic Synthesis
This compound can serve as a precursor in organic synthesis, particularly in the construction of complex molecules with pyridine cores . Its reactivity towards various organic transformations makes it a versatile building block for synthesizing a wide range of heterocyclic compounds.
Analytical Chemistry
In analytical chemistry, derivatives of this compound could be used as standards or reagents in chromatographic methods or spectrometric analyses . The fluorine atom in the molecule could be utilized for fluorometric detection , enhancing the sensitivity of analytical techniques.
Materials Science
The structural motifs present in “2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine” can be incorporated into polymeric materials to impart specific physical properties, such as thermal stability or fluorescence . These materials could find applications in electronics, photonics, or as sensors.
Wirkmechanismus
Target of Action
Similar compounds have been found to target dna, anti-apoptotic bcl-xl protein, metalloproteinase mmp2, and topoisomerase ii .
Mode of Action
It’s suggested that the compound may interact with its targets, leading to a variety of effects such as acting against dna, inducing apoptosis, and inhibiting the activities of anti-apoptotic bcl-xl protein, metalloproteinase mmp2, and topoisomerase ii .
Biochemical Pathways
Based on the targets mentioned above, it can be inferred that the compound may affect pathways related to dna replication, apoptosis, and protein activity .
Pharmacokinetics
Similar compounds have been found to have suitable physicochemical properties and in vivo pharmacokinetics .
Result of Action
Similar compounds have been found to exhibit cytotoxicity, suppress angiogenesis, and restrict the metastasis of cancer cells .
Action Environment
It’s worth noting that similar compounds have been found to be only marginally stable in water , suggesting that the stability of this compound may also be influenced by the presence of water.
Eigenschaften
IUPAC Name |
[6-(3-fluorophenyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c13-11-3-1-2-10(6-11)12-5-4-9(8-15)7-14-12/h1-7,15H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRNPAKQMAALGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647019 | |
| Record name | [6-(3-Fluorophenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)-5-(hydroxymethyl)pyridine | |
CAS RN |
887974-66-5 | |
| Record name | [6-(3-Fluorophenyl)pyridin-3-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




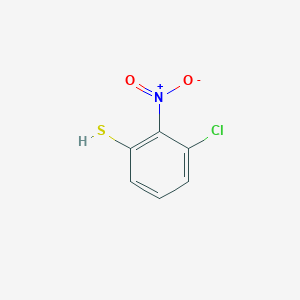

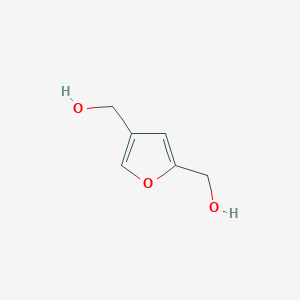

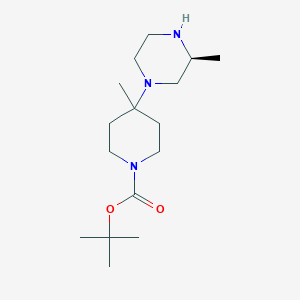
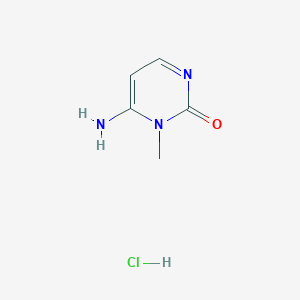

![3,4-dihydro-2H-[1,4]dioxepino[2,3-b]pyridine](/img/structure/B1629530.png)
